molecular formula C17H18ClFN2O2 B2561493 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea CAS No. 1795300-00-3

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2561493
CAS No.: 1795300-00-3
M. Wt: 336.79
InChI Key: UNPKHDVGKUZOGG-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. The urea functional group is a privileged scaffold in drug discovery, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . While the specific biological profile of this compound requires further investigation, its molecular structure suggests potential as a key intermediate for developing enzyme inhibitors or receptor modulators. Structurally similar 1-(phenethyl)urea analogs have been identified as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, demonstrating excellent brain exposure and effects in models of cocaine-seeking behavior . This highlights the general research value of this chemical class in neuroscientific and neuropharmacological studies. This compound is provided for research purposes only. It is intended for use in assay development, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules for investigative studies. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-23-16(14-4-2-3-5-15(14)18)11-21-17(22)20-10-12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKHDVGKUZOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea typically involves the reaction of 2-chlorophenylmethanol with methoxyethylamine to form an intermediate, which is then reacted with 4-fluorobenzyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological/Pharmacological Notes Reference ID
Target Compound 2-(2-Chlorophenyl)-2-methoxyethyl, 4-fluorobenzyl ~348.8 (estimated) Balanced lipophilicity (Cl, F), hydrogen bonding (urea, methoxy) Hypothesized enzyme inhibition or receptor modulation N/A
FTBU-1 () 2-(3-Fluorophenyl)ethyl, 2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl ~409.4 Heterocyclic thiazole-benzimidazole; high polarity Synthetic intermediate; potential antimicrobial activity
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea () 2-Chlorobenzyloxy, 3-chloro-4-methylphenyl ~355.2 Dichlorinated aromatic system; enhanced lipophilicity Possible herbicide or kinase inhibitor candidate
1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea () 2-Fluorobenzoyl, 4-chlorophenyl ~292.7 Acylated urea; electron-withdrawing substituents Studied for solubility and crystallinity
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea () 2-Chlorophenyl, 2,6-dichlorophenyl ~326.0 Trichlorinated system; high rigidity Agricultural fungicide or pesticide

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Chlorine and fluorine atoms increase logP values. The target compound’s logP is likely intermediate (~3.5), compared to the highly lipophilic trichlorinated derivative (, logP ~4.2) and the polar FTBU-1 (logP ~2.8) .
  • Solubility : Methoxy and fluorobenzyl groups in the target compound may improve aqueous solubility relative to fully chlorinated analogs (e.g., and ) due to reduced hydrophobicity .

Docking and Computational Insights

  • Steric vs. Electronic Effects : The dichlorinated analog () likely prioritizes steric complementarity, whereas the target compound’s fluorine and methoxy groups balance electronic and hydrophobic interactions .

Research Findings and Contradictions

  • Metabolic Stability: Fluorine in the 4-fluorobenzyl group (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ), though conflicting studies suggest methoxy groups can introduce new metabolic pathways .
  • Activity vs. Toxicity : Highly chlorinated compounds () show potent bioactivity but higher cytotoxicity risks. The target compound’s mixed halogenation may offer a safer profile .

Biological Activity

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Urea derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClF N₂O₂
  • Molecular Weight : 344.80 g/mol
  • CAS Number : 1219913-96-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The urea moiety can facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation and inflammation.

Antitumor Activity

Research has indicated that this compound demonstrates significant antitumor properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.7Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.3Inhibition of estrogen receptor signaling
HeLa (Cervical Cancer)10.5Disruption of cell cycle progression

The compound's ability to induce apoptosis and inhibit cell cycle progression suggests its potential as an anticancer agent.

Antibacterial Activity

In addition to its antitumor effects, the compound has been evaluated for antibacterial properties. The results from a series of tests against common bacterial strains are summarized below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that while the compound exhibits moderate antibacterial activity, further optimization may be required to enhance its efficacy against resistant strains.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various urea derivatives, including the target compound. The study found that modifications on the phenyl rings significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts .

Another investigation highlighted the role of urea derivatives in modulating inflammatory pathways. The target compound was shown to reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

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